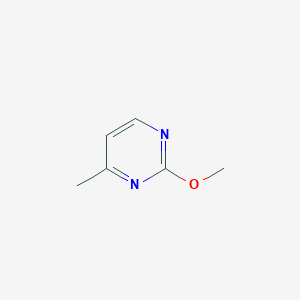

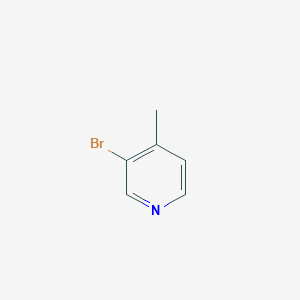

3-ブロモ-4-メチルピリジン

説明

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromo-4-methylpyridine often involves bromination reactions and can be achieved through methods such as self-condensation of bromopyridines or via sequential metalation and metal-halogen exchange of dibromopyridine. For instance, the synthesis of polyhalogenated bipyridines has been reported to proceed via a simple dimerization procedure starting from dihalopyridines, which might suggest analogous strategies for synthesizing 3-Bromo-4-methylpyridine derivatives (Abboud et al., 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including brominated variants, has been extensively studied using methods such as X-ray crystallography, NMR, and vibrational spectroscopy. These studies provide detailed insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by single-crystal X-ray diffraction, showcasing the typical planar structure of pyridine derivatives and the potential for hydrogen bonding (Khalaji et al., 2017).

Chemical Reactions and Properties

3-Bromo-4-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules. The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel pyridine-based derivatives, indicating the versatility of bromopyridine compounds in forming biologically active and structurally diverse molecules (Ahmad et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-4-methylpyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data for 3-Bromo-4-methylpyridine might not be readily available, the physical properties of similar bromopyridine derivatives have been characterized, providing a basis for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-methylpyridine, including its reactivity, stability, and interactions with other chemical entities, are influenced by the presence of the bromo and methyl groups. These groups can direct further functionalization reactions, influence the electronic distribution within the molecule, and affect its overall reactivity pattern. The synthesis and reactivity of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the potential chemical transformations of brominated pyridine derivatives (Hirokawa et al., 2000).

科学的研究の応用

有機合成

“3-ブロモ-4-メチルピリジン” は、有機合成におけるビルディングブロックとして使用されます . これは、さまざまな他の複雑な有機化合物を生成するために使用できる汎用性の高い化合物です。

ホスホジエステラーゼタイプ4(PDE4)阻害剤の調製

この化合物は、強力なホスホジエステラーゼタイプ4(PDE4)阻害剤である置換された4-(2,2-ジフェニルエチル)ピリジン-N-オキシドの調製に使用できます . PDE4阻害剤は、喘息、COPD、炎症性疾患などの状態における潜在的な治療用途を持っています。

ベンゾジアゼピン部位リガンドの調製

“3-ブロモ-4-メチルピリジン” は、ヒトGABA A受容体用の三環式ピリドン部分を持つベンゾジアゼピン部位リガンドの調製にも使用できます . これらのリガンドは、さまざまな神経および精神疾患の治療における潜在的な用途があります。

新しいアッシディデミンの異性体の調製

これは、潜在的な抗癌特性を持つ海洋アルカロイドであるアッシディデミンの新しい異性体の合成に使用できます .

3-ブロモピリジン-4-カルボニトリルの調製

この化合物は、有機合成における有用な中間体である3-ブロモピリジン-4-カルボニトリルの調製に使用できます .

実験室用化学薬品

Safety and Hazards

3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .

Mode of Action

It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.

Biochemical Pathways

3-Bromo-4-methylpyridine is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using 3-Bromo-4-methylpyridine, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of 3-Bromo-4-methylpyridine depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methylpyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .

特性

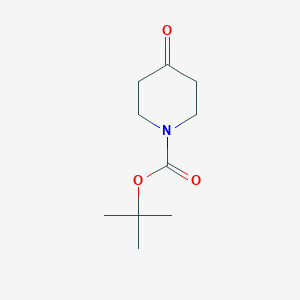

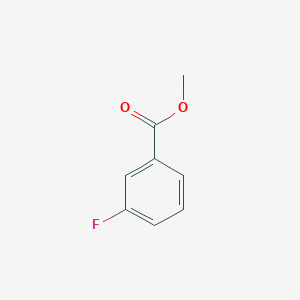

IUPAC Name |

3-bromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355828 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3430-22-6 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)